2-(benzylthio)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
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Overview
Description
2-(BENZYLSULFANYL)-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features a benzylsulfanyl group and a tetrahydroisoquinoline sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized from benzoic acid through a series of reactions including reduction and cyclization . The benzylsulfanyl group is then introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophile . The final step involves the coupling of the sulfonyl group to the tetrahydroisoquinoline core under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Benzylthiol, various electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function . The tetrahydroisoquinoline sulfonyl group may interact with various enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Benzylsulfanyl derivatives:
Uniqueness
2-(BENZYLSULFANYL)-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]ACETAMIDE is unique due to the combination of the benzylsulfanyl and tetrahydroisoquinoline sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C20H24N2O3S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(16-26-15-17-6-2-1-3-7-17)21-11-13-27(24,25)22-12-10-18-8-4-5-9-19(18)14-22/h1-9H,10-16H2,(H,21,23) |
InChI Key |
YBSLRPZEJGOANN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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